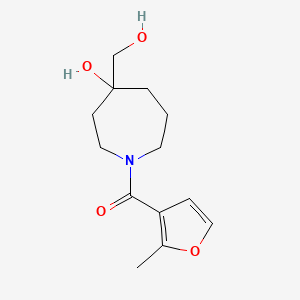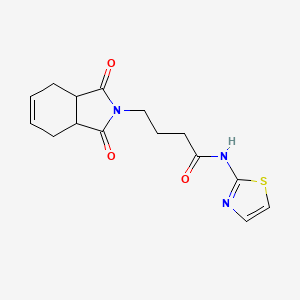![molecular formula C19H19NO2 B5404103 4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5404103.png)
4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is commonly known as EPC-MOC and has been extensively studied for its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
EPC-MOC has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EPC-MOC has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of EPC-MOC is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets, such as enzymes and receptors. EPC-MOC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively.
Biochemical and Physiological Effects:
EPC-MOC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. EPC-MOC has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, EPC-MOC has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPC-MOC has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its relatively high cost and limited availability. Additionally, the mechanism of action of EPC-MOC is not fully understood, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the study of EPC-MOC. One potential direction is to further investigate its mechanism of action and cellular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of new synthesis methods for EPC-MOC could improve its availability and reduce its cost, making it more accessible for research purposes.
Conclusion:
In conclusion, EPC-MOC is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While its mechanism of action is not fully understood, EPC-MOC has shown promising results in various research applications. Further studies are needed to fully understand its mechanism of action and explore its potential use in various fields of science.
Métodos De Síntesis
EPC-MOC can be synthesized using a multistep process that involves the condensation of 4-hydroxycoumarin with ethyl(phenyl)aminoacetaldehyde in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis of EPC-MOC has been optimized to achieve high yields and purity, making it suitable for various research applications.
Propiedades
IUPAC Name |
4-[(N-ethylanilino)methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-20(16-7-5-4-6-8-16)13-15-12-19(21)22-18-11-14(2)9-10-17(15)18/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWUCHUNMLNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=O)OC2=C1C=CC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5404043.png)
![2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5404061.png)
![7-acetyl-3-(allylthio)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5404065.png)

![1-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-propanol hydrochloride](/img/structure/B5404074.png)
![7-(5-methoxy-2-furoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5404082.png)
![4-benzoyl-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5404097.png)
![2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5404106.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5404109.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5404118.png)

![N-allyl-3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5404137.png)
![4-(cyclopropylmethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404144.png)